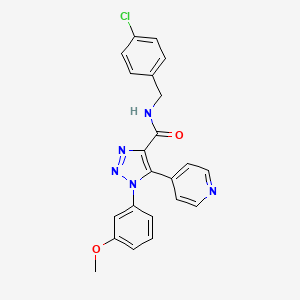
N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C22H18ClN5O2
- Molecular Weight : 419.9 g/mol
The structure features a triazole ring, which is known for its role in enhancing the biological activity of pharmaceutical agents.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Several studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a study demonstrated that related compounds displayed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar effects .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate moderate to strong activity against certain bacterial strains, which could position it as a candidate for further development in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures can inhibit enzymes such as acetylcholinesterase and urease. This suggests a potential role for this compound in modulating enzyme activity related to disease processes .
- Interaction with Cellular Targets : Molecular docking studies have shown that the compound may interact with specific proteins involved in cancer progression. These interactions are often characterized by hydrophobic contacts and hydrogen bonding .
Anticancer Studies
A recent study evaluated the anticancer properties of triazole derivatives similar to this compound against various cancer cell lines. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, showcasing their potential as effective anticancer agents .
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, the compound was tested against multiple bacterial strains. The results showed notable effectiveness against Salmonella typhi and Bacillus subtilis, indicating its potential use in treating bacterial infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Data Tables
| Activity Type | Tested Strains/Cell Lines | IC50 Values (µg/mL) | Comments |
|---|---|---|---|
| Anticancer | HeLa (Cervical) | < 10 | Significant cytotoxicity observed |
| CaCo-2 (Colon) | < 15 | Comparable to doxorubicin | |
| Antimicrobial | Salmonella typhi | 20 | Moderate activity |
| Bacillus subtilis | 15 | Strong activity |
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJFHAQKQZOKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














